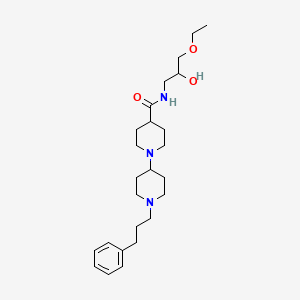![molecular formula C17H22N2O6 B6094565 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B6094565.png)
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that combines an imidazole ring with an ethylphenoxyethoxy side chain and oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid typically involves multiple steps. One common method includes the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. This intermediate is then reacted with 2-chloroethylimidazole under basic conditions to yield 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole. Finally, the imidazole derivative is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group would yield a carboxylic acid derivative, while reduction of the imidazole ring could produce a dihydroimidazole compound.
Aplicaciones Científicas De Investigación
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The ethylphenoxyethoxy side chain may enhance the compound’s binding affinity and specificity. The oxalic acid component can chelate metal ions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-[2-[2-(3-Phenoxy)ethoxy]ethyl]imidazole: Lacks the ethyl group on the phenoxy ring.
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
Uniqueness
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is unique due to the combination of its imidazole ring, ethylphenoxyethoxy side chain, and oxalic acid component.
Propiedades
IUPAC Name |
1-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-2-14-4-3-5-15(12-14)19-11-10-18-9-8-17-7-6-16-13-17;3-1(4)2(5)6/h3-7,12-13H,2,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWVQSPXXXMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide](/img/structure/B6094484.png)
![8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6094487.png)
![3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
![5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)

![3-(3-methoxyphenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094514.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B6094522.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094530.png)
![N-(4-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6094534.png)
![3-(4-chlorophenyl)-7-(dimethylamino)-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094561.png)
![(5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6094572.png)
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094575.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzamide](/img/structure/B6094587.png)
